molecular formula C9H8F2O B13184673 2-[(2,6-Difluorophenyl)methyl]oxirane

2-[(2,6-Difluorophenyl)methyl]oxirane

Cat. No.: B13184673
M. Wt: 170.16 g/mol
InChI Key: IJHWWBDGLRPXLL-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H8F2OThe presence of the difluorophenyl group in its structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Difluorophenyl)methyl]oxirane typically involves the reaction of 2,6-difluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Difluorophenyl)methyl]oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,6-Difluorophenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Difluorophenyl)methyl]oxirane involves its ability to react with nucleophiles due to the strained three-membered ring of the oxirane. This strain makes the ring highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenyl)methyl]oxirane
  • 2-[(2,6-Dichlorophenyl)methyl]oxirane
  • 2-[(2,6-Dibromophenyl)methyl]oxirane

Uniqueness

2-[(2,6-Difluorophenyl)methyl]oxirane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chlorinated or brominated analogs .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8F2O/c10-8-2-1-3-9(11)7(8)4-6-5-12-6/h1-3,6H,4-5H2

InChI Key

IJHWWBDGLRPXLL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C=CC=C2F)F

Origin of Product

United States

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